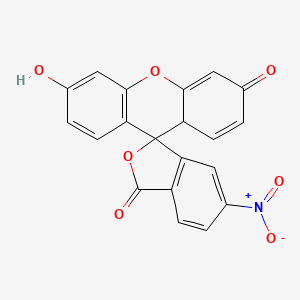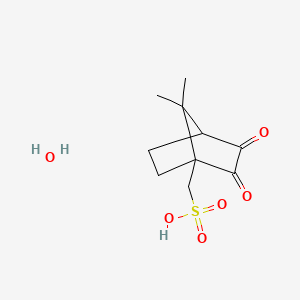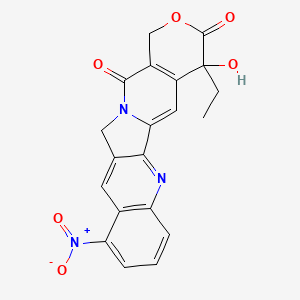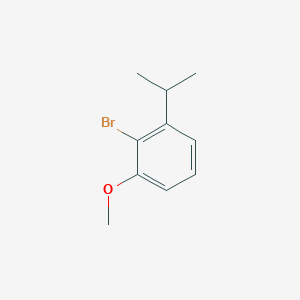
2-Bromo-1-isopropyl-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-Bromo-1-isopropyl-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can oxidize the isopropyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-isopropyl-3-methoxybenzene.
Oxidation: Products include 2-bromo-3-methoxybenzoic acid.
Reduction: Products include 2-bromo-1-isopropyl-3-hydroxybenzene.
科学研究应用
2-Bromo-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-isopropyl-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and binding affinity of the compound with biological molecules, potentially affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
2-Bromoanisole: Similar structure but lacks the isopropyl group.
1-Bromo-3-isopropyl-2-methoxybenzene: Positional isomer with different substitution pattern.
2-Bromo-1-methoxybenzene: Lacks the isopropyl group.
Uniqueness
The combination of these substituents can lead to distinct physical and chemical properties compared to its analogs .
属性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC 名称 |
2-bromo-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
InChI 键 |
GZGLXRLXHGNBKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


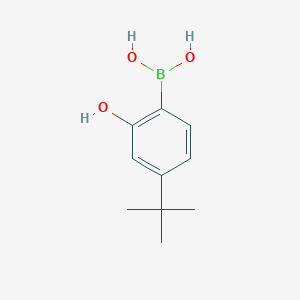
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
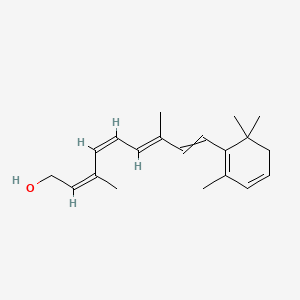

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
